molecular formula C11H7FN2O3 B1393539 3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid CAS No. 1228552-82-6

3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid

Cat. No.: B1393539
CAS No.: 1228552-82-6
M. Wt: 234.18 g/mol
InChI Key: XFTJASGXXRSKRG-UHFFFAOYSA-N
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Description

Introduction and Structural Characterization

Chemical Identity and Nomenclature

International Union of Pure and Applied Chemistry Naming and Registry Information

The compound is officially designated as 3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid according to International Union of Pure and Applied Chemistry nomenclature standards. Alternative systematic names include 3-(3-fluorophenoxy)-2-pyrazinecarboxylic acid and 2-pyrazinecarboxylic acid, 3-(3-fluorophenoxy). The German nomenclature designates this compound as 3-(3-Fluorphenoxy)-2-pyrazincarbonsäure, while the French equivalent is Acide 3-(3-fluorophénoxy)-2-pyrazinecarboxylique. These systematic naming conventions reflect the compound's structural components: the pyrazine heterocyclic base, the carboxylic acid functionality at position 2, and the 3-fluorophenoxy substituent at position 3 of the pyrazine ring.

The compound appears in various chemical databases under multiple synonyms and identifiers. These include AKOS005174266, LS-04482, and CS-0329236, which serve as catalog numbers for different chemical suppliers and databases. The systematic naming follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, where the pyrazine ring serves as the parent structure and substituents are numbered according to established priority rules for nitrogen-containing heterocycles.

Molecular Formula and Weight (C₁₁H₇FN₂O₃, 234.18 g/mol)

The molecular formula of this compound is C₁₁H₇FN₂O₃, indicating a composition of eleven carbon atoms, seven hydrogen atoms, one fluorine atom, two nitrogen atoms, and three oxygen atoms. The compound exhibits a molecular weight of 234.18 grams per mole, with high-precision measurements indicating an average mass of 234.186 atomic mass units. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes of each element, is precisely determined as 234.044070 atomic mass units.

The molecular composition reflects the structural complexity of this heterocyclic compound. The carbon content includes the six-membered pyrazine ring (four carbons), the six-membered fluorinated phenyl ring (six carbons), and the carboxyl carbon, totaling eleven carbon atoms. The nitrogen content is exclusively contributed by the two nitrogen atoms within the pyrazine heterocycle. The oxygen atoms are distributed among the carboxylic acid functionality (two oxygens) and the phenoxy ether linkage (one oxygen), while the single fluorine atom is positioned on the phenyl ring substituent.

Chemical Abstracts Service Number (1228552-82-6) and Database Identifiers

The compound is registered with Chemical Abstracts Service under the unique identifier 1228552-82-6, which serves as the definitive registry number for this specific molecular structure. This Chemical Abstracts Service number provides unambiguous identification across global chemical databases and literature. Additional database identifiers include the ChemSpider identification number 26457344, which links to structural and property information within the Royal Society of Chemistry's chemical database. The PubChem compound identification number is 51342103, providing access to comprehensive chemical information within the National Center for Biotechnology Information's chemical database.

The Molecular Design Limited number MFCD16618459 serves as another important identifier within chemical inventory systems. These multiple identification systems ensure comprehensive cataloging and cross-referencing capabilities across different chemical information platforms. The systematic assignment of these identifiers follows established protocols for novel chemical entities, with each database maintaining specific formatting and numbering conventions that facilitate automated searching and data retrieval.

Structural Features and Molecular Geometry

Pyrazine Heterocyclic Core Properties

The pyrazine core of this compound represents a six-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1,4-positions, creating a symmetrical diazine structure. Pyrazine exhibits characteristic aromatic properties with a planar geometry and delocalized electron system, belonging to the point group D₂ₕ in its unsubstituted form. The heterocyclic system demonstrates reduced basicity compared to pyridine, pyridazine, and pyrimidine due to the electron-withdrawing effect of the second nitrogen atom. This diminished basicity arises from the inductive and resonance effects of both nitrogen atoms, which reduce the electron density available for protonation.

The electronic structure of the pyrazine ring influences the reactivity patterns and binding characteristics of the entire molecule. The presence of two nitrogen atoms creates multiple sites for potential coordination and hydrogen bonding interactions. The aromatic character of the pyrazine ring contributes to the overall stability of the compound while providing a framework for substitution reactions. The symmetrical nature of the unsubstituted pyrazine core becomes asymmetrical upon substitution at positions 2 and 3, creating distinct electronic environments that affect both chemical reactivity and spectroscopic properties.

3-Fluorophenoxy Substitution Characteristics

The 3-fluorophenoxy substituent at position 3 of the pyrazine ring introduces significant steric and electronic effects to the molecular structure. The phenoxy group creates an ether linkage between the pyrazine ring and the fluorinated benzene ring, establishing a flexible connection that allows for rotational freedom around the ether bond. The fluorine atom positioned at the meta-position of the phenyl ring exerts electron-withdrawing effects through both inductive and resonance mechanisms, influencing the electron density distribution throughout the aromatic system.

The fluorine substitution pattern affects the molecular geometry and intermolecular interactions of the compound. Fluorine's high electronegativity and small size create a unique electronic environment that can influence binding affinity in biological systems and alter physical properties such as lipophilicity and metabolic stability. The phenoxy linkage provides additional sites for potential hydrogen bonding and π-π stacking interactions, which may influence crystal packing arrangements and solubility characteristics. The spatial orientation of the fluorophenoxy group relative to the pyrazine plane can adopt multiple conformations, contributing to the compound's conformational flexibility.

Carboxylic Acid Functionality at Position 2

The carboxylic acid group positioned at the 2-position of the pyrazine ring represents a critical functional element that significantly influences the compound's chemical and physical properties. This acidic functionality provides sites for hydrogen bonding interactions, metal coordination, and potential chemical derivatization through esterification or amidation reactions. The proximity of the carboxylic acid to the pyrazine nitrogen atoms creates opportunities for intramolecular interactions that may stabilize specific conformational arrangements.

The carboxylic acid group contributes to the compound's solubility profile, particularly in polar and aqueous media. The acidic nature of this functional group enables salt formation with basic counterions, potentially improving aqueous solubility and bioavailability characteristics. The positioning adjacent to the electron-deficient pyrazine ring may influence the acid strength compared to simple carboxylic acids, as the heterocyclic nitrogen atoms can provide additional stabilization to the carboxylate anion through resonance and inductive effects. This structural arrangement creates a bifunctional molecule capable of participating in diverse chemical interactions and synthetic transformations.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The pyrazine protons appear in the aromatic region, with the parent pyrazine showing characteristic signals at approximately 8.59 parts per million in deuterated chloroform. The substitution pattern in this compound creates distinct chemical environments for the remaining pyrazine protons, resulting in unique chemical shift values that reflect the electronic influence of both the carboxylic acid and fluorophenoxy substituents.

The fluorophenyl protons exhibit characteristic splitting patterns and chemical shifts influenced by the fluorine substitution. Fluorine nuclear magnetic resonance spectroscopy provides additional structural information, with the fluorine atom showing distinctive chemical shift values that confirm its meta-position on the phenyl ring. The carboxylic acid proton typically appears as a broad, exchangeable signal in the downfield region, often around 10-13 parts per million, depending on solvent and temperature conditions. Two-dimensional nuclear magnetic resonance techniques can establish connectivity patterns and confirm the substitution positions through correlation spectroscopy and nuclear Overhauser effect measurements.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of this compound reveals the molecular ion peak at mass-to-charge ratio 234, corresponding to the molecular weight of 234.18 grams per mole. High-resolution mass spectrometry provides precise mass measurements that distinguish this compound from potential isomers or compounds with similar nominal masses. The isotope pattern shows the characteristic molecular ion plus one peak due to the natural abundance of carbon-13 and deuterium isotopes, appearing as a small peak at mass-to-charge ratio 235.

Fragmentation pathways in electron ionization mass spectrometry typically involve loss of the carboxylic acid functionality, phenoxy group, or fluorine atom, creating characteristic fragment ions that aid in structural confirmation. The stability of the pyrazine ring system often results in fragments containing the intact heterocycle, while the phenoxy substituent may undergo various fragmentation patterns including loss of carbon monoxide, phenol, or fluorine-containing fragments. Tandem mass spectrometry techniques can provide detailed fragmentation patterns that confirm the connectivity between the pyrazine core and its substituents, offering definitive structural proof through characteristic neutral losses and fragment ion formations.

Infrared Spectroscopy Characteristic Bands

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within this compound. The carboxylic acid functionality exhibits characteristic stretching vibrations including a strong carbonyl stretch between 1680-1760 wavenumbers and a broad hydroxyl stretch between 2500-3300 wavenumbers. These bands provide unambiguous identification of the carboxylic acid group, with the broad hydroxyl absorption reflecting the hydrogen bonding interactions typical of carboxylic acids.

Functional Group Frequency Range (cm⁻¹) Intensity Assignment
Carboxylic Acid C=O 1680-1760 Strong ν(-C=O)
Carboxylic Acid O-H 2500-3300 Strong, Broad ν(-(C)O-H)
Aromatic C=C 1550-1700 Medium ν(-C=C-)
Aromatic C-H 680-860 Strong δ(=C-H)

Properties

IUPAC Name

3-(3-fluorophenoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-7-2-1-3-8(6-7)17-10-9(11(15)16)13-4-5-14-10/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTJASGXXRSKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid typically involves multiple steps starting from 3-aminopyrazine-2-carboxylic acid methyl ester. The process includes hydroxylation, chlorination, condensation, and hydrolysis reactions .

    Hydroxylation: The initial material undergoes hydroxylation to introduce a hydroxyl group.

    Chlorination: The hydroxylated intermediate is then chlorinated to replace the hydroxyl group with a chlorine atom.

    Condensation: The chlorinated intermediate undergoes condensation with 3-fluorophenol to form the desired fluorophenoxy group.

    Hydrolysis: Finally, the ester group is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance binding affinity and specificity, while the pyrazine ring can participate in various interactions with biological macromolecules.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituent type (carbamoyl, phenoxy, halogen), position (e.g., 3- vs. 4-fluoro), and electronic effects. Below is a comparative analysis:

Compound Name Substituent Type/Position Molecular Weight (g/mol) Melting Point (°C) Key Spectroscopic Data (IR/NMR) Reference
3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid 3-fluorophenoxy Not explicitly provided Not provided Data inferred: Expected C=O (COOH) ~1700 cm⁻¹ N/A
3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid 4-carboxyphenyl carbamoyl 302.954 Not provided $^{1}\text{H-NMR}$: δ 8.90–7.96 (Ar)
3-{[4-(Trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylic acid 4-(CF₃)phenyl carbamoyl 311.22 153.5–154.7 IR: 1706 cm⁻¹ (COOH), $^{13}\text{C-NMR}$: 166.4
3-[(2,4-Difluorophenyl)carbamoyl]pyrazine-2-carboxylic acid 2,4-difluorophenyl carbamoyl 279.20 187.0–188.0 $^{1}\text{H-NMR}$: δ 13.79 (COOH), 10.54 (NH)
3-(4-Fluorophenoxy)pyrazine-2-carboxylic acid 4-fluorophenoxy Not provided Not provided Synthesized via similar methods as 3-bromo analog

Key Observations :

  • Carbamoyl vs. Phenoxy Groups: Carbamoyl derivatives (e.g., ) exhibit higher melting points (153–188°C) due to hydrogen bonding, while phenoxy derivatives (e.g., ) likely have lower melting points due to reduced intermolecular interactions.
Antimycobacterial and Antifungal Effects
  • 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid () : Exhibited MIC = 1.56 μg/mL against Mycobacterium tuberculosis, attributed to the electron-withdrawing nitro group enhancing target binding .
Cytostatic Activity
  • Pyrazine Sorafenib Analogs () : Compounds with bromophenyl/cyclopentyl groups (e.g., 6c) showed IC₅₀ = 0.6–0.9 μM in cancer cell lines, highlighting the role of lipophilic substituents in enhancing cytostatic effects.

Catalytic and Coordination Properties

  • Vanadium Complexes (): Pyrazine-2-carboxylic acid derivatives act as co-catalysts in alkane oxidation. The 3-fluorophenoxy group’s electron-withdrawing nature may alter vanadium complex stability compared to carbamoyl analogs.
  • Metal Coordination (): Pyrazinecarboxylic acids form complexes via carboxylate and heteroatoms. Phenoxy substituents may sterically hinder metal coordination compared to carbamoyl groups.

Biological Activity

3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H8_{8}FNO3_{3}
  • Molecular Weight : 225.18 g/mol
  • IUPAC Name : this compound

This compound features a pyrazine ring substituted with a carboxylic acid and a fluorophenoxy group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.
  • Signal Transduction : The compound can modulate signaling pathways, particularly those related to the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis and other pathogens . The antimicrobial efficacy is often measured using Minimum Inhibitory Concentration (MIC) values.

CompoundTarget BacteriaMIC (μg/mL)
This compoundMycobacterium tuberculosis1.56
Related pyrazine derivativesStaphylococcus aureus5.0

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, such as ABTS and DPPH methods. These assays measure the compound's ability to scavenge free radicals, which is essential for preventing oxidative stress-related damage in cells .

Case Studies

  • In Vitro Studies : In laboratory settings, this compound was tested for its effects on cell lines. Results indicated that at lower concentrations, it promoted cell viability and metabolic activity, while higher concentrations led to cytotoxic effects due to apoptosis induction .
  • Animal Models : In vivo studies demonstrated that administration of this compound in animal models resulted in significant reductions in tumor growth rates. The therapeutic window was narrow, indicating the need for careful dosage management to avoid toxicity while maximizing therapeutic benefits.

Q & A

Basic: What synthetic routes are recommended for preparing 3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid?

Methodological Answer:
A common approach involves nucleophilic aromatic substitution (SNAr) on a halogenated pyrazine precursor. For example:

Start with 3-chloropyrazine-2-carboxylic acid. React it with 3-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF) to substitute chlorine with the 3-fluorophenoxy group .

Purify intermediates via recrystallization or column chromatography to ensure regioselectivity and avoid byproducts like O-alkylation.

Verify stepwise progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Basic: How can spectroscopic methods characterize this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR : Identify aromatic protons (pyrazine and fluorophenyl rings) and coupling patterns. The 3-fluorophenoxy group shows distinct splitting due to para-fluorine effects .
    • ¹³C NMR : Confirm carboxylic acid (δ ~170 ppm) and fluorinated aromatic carbons (δ ~160 ppm for C-F) .
  • IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular weight (calculated: 264.21 g/mol) and fragmentation patterns .

Advanced: How can solubility challenges in aqueous buffers be addressed?

Methodological Answer:

  • Salt Formation : Convert the carboxylic acid to a sodium or ammonium salt using NaOH or NH₄OH, enhancing water solubility .
  • Co-Solvents : Use DMSO or ethanol (10-20% v/v) to improve solubility while maintaining biological compatibility .
  • pH Adjustment : Test solubility across pH 6–8 (near physiological conditions) using phosphate or Tris buffers .

Advanced: How do electronic effects of the 3-fluorophenoxy substituent influence reactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : The fluorine atom increases the electrophilicity of the pyrazine ring, facilitating nucleophilic attacks (e.g., amidation) .
  • Computational Modeling : Perform DFT calculations to map charge distribution and predict sites for functionalization .
  • Comparative Studies : Synthesize analogs with non-fluorinated phenoxy groups and compare reaction rates (e.g., hydrolysis) to quantify electronic effects .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities as confounding factors .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in serum protein binding .
  • Meta-Analysis : Cross-reference data from PubChem, DSSTox, and FDA GSRS to identify consensus trends .

Advanced: What strategies optimize regioselectivity in substitution reactions?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) to block undesired positions on the pyrazine ring .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and favor substitution at the 3-position .
  • Kinetic Control : Monitor reaction progress at lower temperatures (0–25°C) to prevent thermodynamic byproducts .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent degradation. Avoid repeated freeze-thaw cycles .
  • Desiccants : Use silica gel to mitigate hygroscopicity, as moisture can hydrolyze the carboxylic acid group .
  • Light Sensitivity : Protect from UV exposure by using amber vials, especially given the fluorophenoxy group’s photolability .

Advanced: How to design computational docking studies for target identification?

Methodological Answer:

  • Ligand Preparation : Optimize the 3D structure using software like Gaussian (DFT) to account for fluorine’s electronegativity .
  • Protein Libraries : Screen against enzymes with pyrazine-binding pockets (e.g., dihydrofolate reductase) using AutoDock Vina .
  • Validation : Compare docking scores with experimental binding assays (e.g., SPR or ITC) to refine predictive models .

Advanced: What analytical methods detect decomposition products?

Methodological Answer:

  • LC-MS/MS : Monitor for hydrolyzed products (e.g., pyrazine-2-carboxylic acid) using a C18 column and gradient elution .
  • Thermogravimetric Analysis (TGA) : Identify thermal degradation thresholds (e.g., decarboxylation above 200°C) .
  • ¹⁹F NMR : Track fluorine-containing byproducts (e.g., free 3-fluorophenol) with high sensitivity .

Advanced: How to correlate substituent position with bioactivity in analogs?

Methodological Answer:

  • SAR Studies : Synthesize analogs with fluorine at ortho or para positions on the phenoxy group. Test against control targets (e.g., kinases) .
  • Free-Wilson Analysis : Quantify contributions of substituent position to activity using regression models .
  • Crystallography : Resolve co-crystal structures with target proteins to visualize binding interactions (e.g., hydrogen bonding with the carboxylic acid) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid
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3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.